molecular formula C22H15BrN2O2 B4890463 Phenyl 3-(4-bromophenyl)-1-phenylpyrazole-4-carboxylate

Phenyl 3-(4-bromophenyl)-1-phenylpyrazole-4-carboxylate

Cat. No.: B4890463
M. Wt: 419.3 g/mol
InChI Key: FSQPQHKEAHDNKW-UHFFFAOYSA-N
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Description

Phenyl 3-(4-bromophenyl)-1-phenylpyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 3-(4-bromophenyl)-1-phenylpyrazole-4-carboxylate typically involves the reaction of 4-bromophenylhydrazine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrazole ring. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Phenyl 3-(4-bromophenyl)-1-phenylpyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Phenyl 3-(4-bromophenyl)-1-phenylpyrazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenyl 3-(4-bromophenyl)-1-phenylpyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with cellular processes such as DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl 3-(4-bromophenyl)-1-phenylpyrazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its bromophenyl and phenylpyrazole carboxylate moieties make it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

phenyl 3-(4-bromophenyl)-1-phenylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrN2O2/c23-17-13-11-16(12-14-17)21-20(22(26)27-19-9-5-2-6-10-19)15-25(24-21)18-7-3-1-4-8-18/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQPQHKEAHDNKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)C(=O)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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